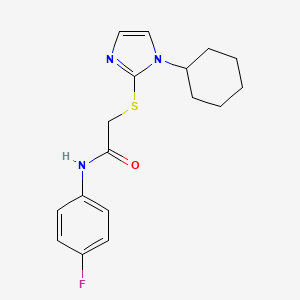

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Beschreibung

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic compound that features a unique combination of a cyclohexyl group, an imidazole ring, and a fluorophenylacetamide moiety

Eigenschaften

Molekularformel |

C17H20FN3OS |

|---|---|

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C17H20FN3OS/c18-13-6-8-14(9-7-13)20-16(22)12-23-17-19-10-11-21(17)15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,22) |

InChI-Schlüssel |

AVBCVQCATNFSNN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the imidazole derivative.

Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

Formation of the Fluorophenylacetamide Moiety: The final step involves the acylation of the imidazole derivative with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Thioetherbindung in der Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Der Imidazolring und der Acetamid-Rest können unter bestimmten Bedingungen reduziert werden, um entsprechende Amine zu erhalten.

Substitution: Die Fluorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können für Oxidationsreaktionen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise eingesetzt.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft unter basischen Bedingungen.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Substituierte Phenylderivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds containing imidazole rings often exhibit significant antimicrobial properties. The compound has shown activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition (MIC 4–8 μg/mL) | |

| Mycobacterium tuberculosis | Potent activity (MIC < 1 μg/mL) |

The presence of the thioether and imidazole functionalities likely contributes to its antimicrobial efficacy, making it a candidate for further exploration in therapeutic settings.

Antitubercular Activity

In vitro studies have demonstrated that this compound possesses antitubercular activity against Mycobacterium tuberculosis. Compounds with similar structures have been evaluated for their inhibitory action on critical mycobacterial enzymes, such as:

- Isocitrate lyase

- Pantothenate synthetase

- Chorismate mutase

These enzymes are vital for the survival of the bacteria, and their inhibition can lead to effective treatment strategies against tuberculosis .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have indicated that derivatives of imidazole-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown activity against:

- Colon cancer cells

- Breast cancer cells

- Cervical cancer cells

In vivo studies are necessary to confirm these findings and assess the therapeutic potential of this compound in treating cancers .

Case Studies

-

Antimicrobial Evaluation :

A study synthesized a series of related acetamide derivatives and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited promising activity against resistant strains of bacteria, suggesting potential clinical applications . -

Antitubercular Activity Assessment :

In another study, researchers tested various imidazole derivatives for their ability to inhibit Mycobacterium tuberculosis. The most active compounds were further tested in animal models, leading to significant reductions in bacterial load . -

Cytotoxicity Studies :

A series of experiments evaluated the cytotoxic effects of structurally similar compounds on human cancer cell lines. Results showed that some compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

Wirkmechanismus

The mechanism of action of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-((1-Cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-Chlorphenyl)acetamid: Ähnliche Struktur, jedoch mit einem Chloratom anstelle von Fluor.

2-((1-Cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-Bromphenyl)acetamid: Ähnliche Struktur, jedoch mit einem Bromatom anstelle von Fluor.

Einzigartigkeit

Das Vorhandensein des Fluoratoms in 2-((1-Cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-Fluorphenyl)acetamid kann seine Lipophilie und metabolische Stabilität im Vergleich zu seinen Chlor- und Bromanalogen verbessern. Dies könnte zu verbesserten pharmakokinetischen Eigenschaften und therapeutischem Potenzial führen.

Biologische Aktivität

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an imidazole ring, a cyclohexyl group, and a fluorophenyl moiety, which suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other relevant properties.

Chemical Structure and Properties

The molecular formula of 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is , with a molecular weight of approximately 396.5 g/mol. The structure features a thiol group linked to an imidazole ring, which is known for its biological significance.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide. For instance, derivatives in this chemical class have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

| Compound | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Compound A | 40-50 | 29 |

| Compound B | Comparable to ceftriaxone | 24 |

| Compound C | Not specified | 30 |

| Compound D | Not specified | 19 |

These findings suggest that the compound may exhibit significant antibacterial activity comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, compounds with similar structures have been tested against breast cancer cell lines (such as MCF-7), showing promising results in inhibiting cell growth and inducing apoptosis.

A notable study reported that treatment with a related compound resulted in:

- Cell Viability : Significant reduction in cell viability at higher concentrations.

- LDH Activity : Increased lactate dehydrogenase (LDH) levels indicating cytotoxic effects.

The IC50 values observed were around 225 µM for certain derivatives, indicating moderate potency against cancer cells .

Anti-inflammatory Activity

Compounds within this class have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Compound X | 89% | 78% |

| Compound Y | 83% | 72% |

These results suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases .

Other Biological Activities

In addition to its antibacterial and anticancer properties, derivatives of this compound have shown antifungal activity and potential use in treating tuberculosis. Specifically, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as against pathogenic fungi and mycobacteria .

Case Studies

In one case study involving the evaluation of multiple derivatives of imidazole-based compounds, researchers found that modifications to the thiol group significantly enhanced antibacterial potency against resistant strains of bacteria. These findings underscore the importance of structural modifications in optimizing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.